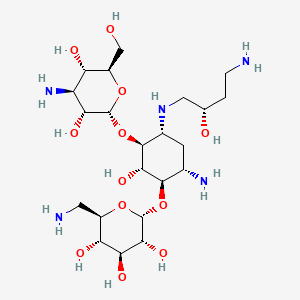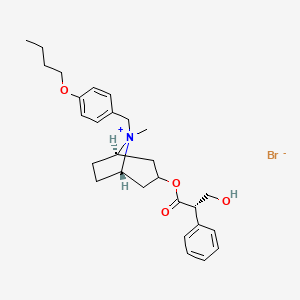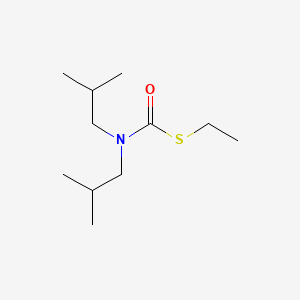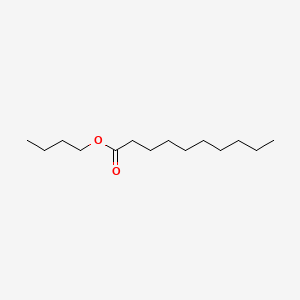![molecular formula C27H21NO5S B1668181 N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide CAS No. 432001-19-9](/img/structure/B1668181.png)
N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-(1,2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide, or NBD-MBS, is a small molecule that has been used in a variety of scientific research applications. NBD-MBS is a member of the family of binaphthylsulfonamides, which are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. NBD-MBS has been studied for its ability to interact with a variety of targets, including proteins, enzymes, and receptors, and its potential to modulate various biological pathways.
Wissenschaftliche Forschungsanwendungen
C188-9: A Comprehensive Analysis of Scientific Research Applications: C188-9, also known as Stat3 inhibitor c188-9, N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide, TTI-101, or STAT3 inhibitor TTI-101, is a compound with multiple applications in scientific research. Below are detailed sections focusing on unique applications of this compound:
Phosphorylation & Dephosphorylation Control
C188-9 is used to control the biological activity of Stat3, particularly in phosphorylation and dephosphorylation processes. This application is crucial in studying signal transduction pathways and understanding cellular responses to various stimuli .
Anticancer Activity
The compound has shown potential in inhibiting STAT3 activation and dependent gene expression, leading to apoptosis in AML cell lines and primary specimens. It also inhibits colony formation in primary AML cells . Additionally, C188-9 exhibits activity against preclinical models of various cancers such as non-small cell lung cancer, head and neck squamous cell carcinoma, liver cancer, and breast cancer .
Burn Injury Treatment
C188-9 has been studied for its effects on preventing thermal burn-induced skeletal muscle atrophy and weakness. It does so by blocking the activation of ubiquitin-proteasome proteolytic pathways .
Pancreatic Cancer Progression
Research has indicated that C188-9 can suppress pancreatic cancer progression by targeting STAT3 activities .
Wirkmechanismus
Target of Action
The primary target of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide, also known as C188-9, is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcriptional factor involved in a wide range of cellular processes, including cell proliferation, survival, metastasis, angiogenesis, immunosuppression, tumor inflammation, metabolism reprogramming, drug resistance, and cancer stemness .
Mode of Action
N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide binds to STAT3 with high affinity . It inhibits the binding of STAT3 to its phosphotyrosine (pY) peptide ligand, thereby preventing the activation of STAT3 . This inhibition disrupts the dimerization of STAT3, which is a necessary step for its activation and subsequent translocation to the nucleus .
Biochemical Pathways
By inhibiting STAT3, N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide affects several biochemical pathways. STAT3 regulates a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation . Therefore, the inhibition of STAT3 by N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide can lead to changes in these cellular processes .
Result of Action
The inhibition of STAT3 by N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide results in the reduction of constitutive phospho-STAT3 levels in cells . This leads to the suppression of STAT3-mediated gene expression, thereby inhibiting the growth of cancer cells .
Action Environment
The action of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide can be influenced by environmental factors. For instance, the presence of certain cytokines or growth factors in the tumor microenvironment can activate STAT3, potentially affecting the efficacy of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide . .
Eigenschaften
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJDYWGYVPBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
CAS RN |
432001-19-9 | |
| Record name | C-188-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TTI-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)




